molecular formula C20H20N4O2 B2429228 4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenylpyrrolidin-2-one CAS No. 941997-45-1

4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenylpyrrolidin-2-one

Cat. No.: B2429228
CAS No.: 941997-45-1
M. Wt: 348.406
InChI Key: COHAZHKQYDPFMW-UHFFFAOYSA-N
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Description

4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenylpyrrolidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidin-2-one core, which is a common motif in many biologically active molecules, and an oxadiazole ring, known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenylpyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The pyrrolidin-2-one core can be introduced via a cyclization reaction involving an appropriate amine and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the oxadiazole ring.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenylpyrrolidin-2-one exerts its effects is largely dependent on its interaction with molecular targets. The compound may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)phenyl derivatives: These compounds share the dimethylamino group and exhibit similar reactivity in substitution reactions.

    Oxadiazole derivatives: Known for their stability and use in various applications, including as fluorescent probes and pharmaceuticals.

Uniqueness

What sets 4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenylpyrrolidin-2-one apart is the combination of the pyrrolidin-2-one core with the oxadiazole ring, providing a unique scaffold that can be exploited for diverse applications in research and industry.

Properties

IUPAC Name

4-[3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-23(2)16-10-8-14(9-11-16)19-21-20(26-22-19)15-12-18(25)24(13-15)17-6-4-3-5-7-17/h3-11,15H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHAZHKQYDPFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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